rac N-Desmethyl Tramadol

Descripción general

Descripción

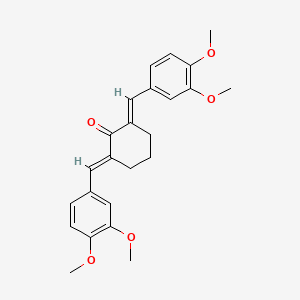

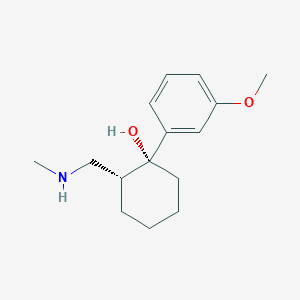

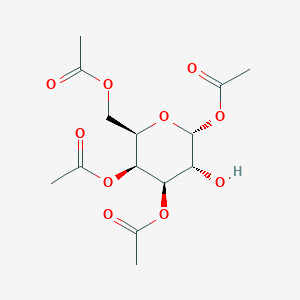

“rac N-Desmethyl Tramadol” is a metabolite of Tramadol . It has a molecular formula of C15H23NO2 and a molecular weight of 249.35 .

Chemical Reactions Analysis

Tramadol is metabolized to M1 by CYP2D6 and to M2 (N-desmethyltramadol) by CYP2B6 and CYP3A4 . Further details about the chemical reactions involving “rac N-Desmethyl Tramadol” are not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “rac N-Desmethyl Tramadol” are not explicitly stated in the search results. It has a molecular formula of C15H23NO2 and a molecular weight of 249.35 .Aplicaciones Científicas De Investigación

Transfer into Breast Milk

rac N-Desmethyl Tramadol and its rac-O-desmethyl metabolite transfer into transitional milk were studied. It was found that short-term maternal use of tramadol during the establishment of lactation is compatible with breastfeeding, suggesting no significant behavioural adverse effects in infants (Ilett et al., 2008).

Efficacy in Veterinary Medicine

The pharmacokinetics and efficacy of tramadol, including its O-desmethyl metabolite, were examined in dogs undergoing surgery. It provided sufficient intra- and post-operative analgesia without significant clinical side-effects (Vettorato et al., 2010).

Effects on Muscarinic Receptor-Induced Responses

O-Desmethyl tramadol, a main metabolite of tramadol, was found to inhibit functions of M1 receptors but had little effect on M3 receptors. This study helped explain its neural function (Nakamura et al., 2005).

Inhibition of 5-Hydroxytryptamine Type 2C Receptors

O-Desmethyl tramadol was shown to inhibit 5-HT2CR, a G-protein-coupled receptor that mediates several effects of 5-HT, including nociception, feeding, and locomotion (Horishita et al., 2006).

Tramadol Metabolism in Dogs

A study on the metabolism of tramadol to O-Desmethyl Tramadol (M1) and N-Desmethyl Tramadol (M2) by dog liver microsomes provided insights into species comparison and identification of responsible canine cytochrome P450s (Perez Jimenez et al., 2016).

ELISA Kit for Detection in Urine and Blood

A newly developed ELISA kit for the sensitive detection of tramadol and the active metabolite O-desmethyltramadol in urine and blood was evaluated. This represents a useful analytical tool for applications in toxicology (Stewart et al., 2014).

Involvement in Drug-Related Deaths and Impairments

The identification of tramadol and its metabolites in blood from drug-related deaths and drug-impaired drivers was investigated. The study explored tramadol's role in each case (Goeringer et al., 1997).

Propiedades

IUPAC Name |

(1R,2R)-1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3/t13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMQHLSPUAFKKK-HIFRSBDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCCC1(C2=CC(=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001018771 | |

| Record name | N-Desmethyltramadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac N-Desmethyl Tramadol | |

CAS RN |

75377-45-6 | |

| Record name | N-Desmethyltramadol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75377-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Desmethyltramadol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075377456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desmethyltramadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESMETHYLTRAMADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M7YSN2KII | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Desmethyltramadol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

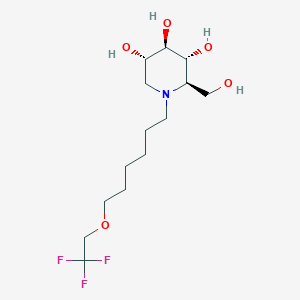

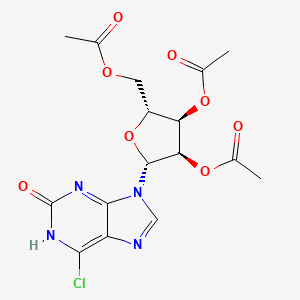

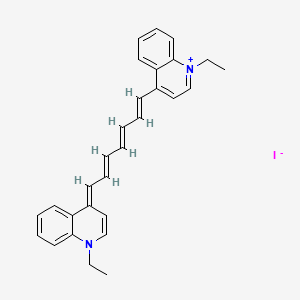

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B1139851.png)

![(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1139858.png)